molecular formula C17H30N8O9 B009916 H-Ser-Asp-Gly-Arg-Gly-OH CAS No. 108608-63-5

H-Ser-Asp-Gly-Arg-Gly-OH

Cat. No.: B009916
CAS No.: 108608-63-5
M. Wt: 490.5 g/mol
InChI Key: UVLWLKCNNYTXDT-UHFFFAOYSA-N
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Description

H-Ser-Asp-Gly-Arg-Gly-OH is a peptide composed of the amino acids serine, aspartic acid, glycine, arginine, and glycine This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ser-Asp-Gly-Arg-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, aspartic acid, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for glycine, arginine, and the final glycine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: H-Ser-Asp-Gly-Arg-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine residue, leading to the formation of reactive oxygen species.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized arginine derivatives, while substitution reactions can yield modified peptides with altered biological activity.

Scientific Research Applications

H-Ser-Asp-Gly-Arg-Gly-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in wound healing and tissue regeneration.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Comparison with Similar Compounds

    H-Arg-Gly-Asp-Ser-OH: Another peptide with a similar sequence, known for its role in cell adhesion and signaling.

    H-Gly-Arg-Gly-Asp-Ser-Pro-Lys: A longer peptide with additional amino acids, used in studies of cell adhesion and integrin binding.

Uniqueness: H-Ser-Asp-Gly-Arg-Gly-OH is unique due to its specific sequence and the presence of serine and aspartic acid, which contribute to its distinct biological activity. Its ability to interact with integrin receptors and modulate cell behavior makes it a valuable tool in biomedical research.

Properties

IUPAC Name

3-[(2-amino-3-hydroxypropanoyl)amino]-4-[[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLWLKCNNYTXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405111
Record name Ser-Asp-Gly-Arg-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108608-63-5
Record name Ser-Asp-Gly-Arg-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.